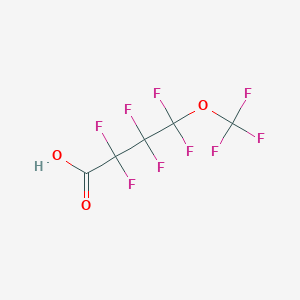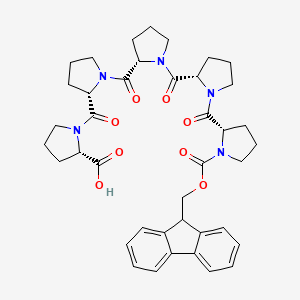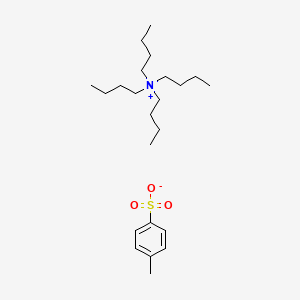
2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid
Übersicht
Beschreibung
2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid, also known as perfluoro-4-methoxybutanoic acid, is a perfluoroalkyl substance . It has been found as a contaminant in wastewater . It is a fluorine-containing gas that can be used as a chemical reagent .
Molecular Structure Analysis
The molecular formula of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid is C5HF9O3 . Its molecular weight is 280.04 g/mol . The InChI string representation of its structure is InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid include a molecular weight of 280.04 g/mol , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 12 , and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 279.97819735 g/mol . The topological polar surface area is 46.5 Ų , and it has a heavy atom count of 17 .Wissenschaftliche Forschungsanwendungen
Environmental Toxicology
- Summary of Application : “2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid”, also known as Perfluoro-4-methoxybutanoic acid (PF5OHxA), is a perfluoroalkyl substance (PFAS) that has been found as a contaminant in wastewater .
- Methods of Application : The detection of PF5OHxA in wastewater involves the collection of wastewater samples, followed by laboratory analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
- Results or Outcomes : The presence of PF5OHxA in wastewater indicates the environmental impact of PFAS, which are known for their persistence, bioaccumulation potential, and toxicity .
Material Science
- Summary of Application : “2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid” can potentially be used in the synthesis of fluorinated amphiphilic block copolymers .
- Methods of Application : The synthesis of such polymers typically involves controlled polymerization techniques, where the monomer “2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid” is reacted under specific conditions .
- Results or Outcomes : The resulting fluorinated amphiphilic block copolymers could have unique properties due to the incorporation of highly fluorinated segments .
Pharmaceutical Testing
- Summary of Application : This compound can be used as a reference standard in pharmaceutical testing .
- Methods of Application : It can be used in various analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to ensure the accuracy and reliability of the test results .
- Results or Outcomes : The use of this compound as a reference standard can help in the identification and quantification of various substances in pharmaceutical products .
Synthesis of Fluorinated Amphiphilic Block Copolymers
- Summary of Application : “2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid” can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .
- Methods of Application : The synthesis of such polymers typically involves controlled polymerization techniques, where the monomer “2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid” is reacted under specific conditions .
- Results or Outcomes : The resulting fluorinated amphiphilic block copolymers could have unique properties due to the incorporation of highly fluorinated segments .
Chemical Reagent
- Summary of Application : “2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid” can be used as a chemical reagent .
- Methods of Application : It can be used in various chemical reactions where a fluorine-containing compound is required .
- Results or Outcomes : The use of this compound as a chemical reagent can help in the synthesis of various fluorinated compounds .
Food Industry Standards
- Summary of Application : This compound can be used in the food industry as a standard for food contact materials .
- Methods of Application : It can be used in various analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to ensure the accuracy and reliability of the test results .
- Results or Outcomes : The use of this compound as a standard can help in the identification and quantification of various substances in food contact materials .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-(trifluoromethoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O3/c6-2(7,1(15)16)3(8,9)4(10,11)17-5(12,13)14/h(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTBTZZANBJSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500450 | |
| Record name | Perfluoro(4-methoxybutanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid | |
CAS RN |
863090-89-5 | |
| Record name | Perfluoro(4-methoxybutanoic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-4-methoxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















